history and discovery of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide
history and discovery of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide
The Thienyl-Tyrphostin Scaffold in Rational Drug Design
Executive Summary
(2Z)-2-cyano-3-(2-thienyl)prop-2-enamide (also known as 2-cyano-3-(2-thienyl)acrylamide ) represents a critical junction in the history of rational drug design. Emerging from the seminal "Tyrphostin" (Tyrosine Phosphorylation Inhibitor) projects of the late 1980s, this molecule exemplifies the transition from random screening to the targeted inhibition of receptor tyrosine kinases (RTKs).
While often overshadowed by its polyphenolic cousins (e.g., Tyrphostin AG 18, AG 1478), this thienyl derivative serves as a master class in bioisosterism —replacing the phenyl ring with a thiophene to modulate lipophilicity and electronic distribution without sacrificing the pharmacophore's essential geometry. Today, it remains a vital "warhead" intermediate for synthesizing fused heterocyclic kinase inhibitors (e.g., thienopyrimidines) and investigating the JAK/STAT and EGFR signaling pathways.
History & Discovery: The Levitzki Legacy
The discovery of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide is inextricably linked to the work of Alexander Levitzki and Aviv Gazit at the Hebrew University of Jerusalem.
1.1 The Tyrphostin Hypothesis (1988-1989)
Prior to the late 80s, few specific inhibitors of tyrosine kinases existed. The Levitzki group proposed that simple molecules could mimic the tyrosine residue of the kinase substrate. They designed the benzylidenemalononitrile scaffold: a phenyl ring (mimicking tyrosine's phenol) linked to a strong electron-withdrawing group (mimicking the transition state or trapping the enzyme).
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The Scaffold: Aryl-CH=C(CN)2 or Aryl-CH=C(CN)CONH2.
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The Innovation: By systematically varying the aryl group, they tuned selectivity for EGFR (Epidermal Growth Factor Receptor) versus HER2 or PDGFR.
1.2 The Thiophene Bioisostere
The introduction of the thiophene ring (the 2-thienyl group) in place of the phenyl ring was a strategic medicinal chemistry maneuver.
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Electronic Effects: Thiophene is electron-rich (pi-excessive) compared to benzene, potentially altering the interaction with the kinase ATP-binding pocket.
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Steric Fit: The 5-membered ring occupies less space than the 6-membered phenyl, allowing the molecule to probe smaller hydrophobic pockets within the enzyme.
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Metabolic Stability: The thiophene ring introduces different metabolic oxidation potentials (S-oxidation) compared to phenyl hydroxylation.
This specific molecule serves as a simplified model of Tyrphostin AG 879 (which contains a thioamide and a substituted phenyl ring) but retains the core Michael acceptor reactivity essential for covalent or tight-binding inhibition.
Chemical Architecture & Stereochemistry
2.1 The Z/E Stereochemical Conundrum
The nomenclature (2Z) in the topic title requires precise technical dissection, as confusion often arises between IUPAC priorities and historical naming.
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The Structure:
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C3: Attached to Thiophene (High Priority) and Hydrogen (Low Priority).
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C2: Attached to Amide (-CONH2) and Nitrile (-CN).
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CIP Priority at C2: The Amide carbon is bonded to (O, O, N). The Nitrile carbon is bonded to (N, N, N). Oxygen > Nitrogen. Therefore, -CONH2 > -CN .
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The Isomers:
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(2Z) Isomer: The Thiophene (High) and Amide (High) are on the same side (cis-like).
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(2E) Isomer: The Thiophene (High) and Amide (High) are on opposite sides (trans-like).
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Stability Note: In Knoevenagel condensations, the (2E)-isomer is typically the thermodynamically stable product because it places the two bulkiest groups (Thiophene and Amide) in a trans relationship to minimize steric clash. If the user specifically isolates the (2Z) isomer, it often requires photochemical isomerization or specific kinetic control, as it is sterically congested.
2.2 The Michael Acceptor "Warhead"
The
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Mechanism: Nucleophilic cysteine residues within a kinase active site (e.g., Cys797 in EGFR) can attack the
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Reactivity: The electron-withdrawing cyano and amide groups lower the LUMO energy of the double bond, making it highly susceptible to nucleophilic attack. This is the fundamental basis for the covalent inhibition mechanism seen in modern drugs like Afatinib or Neratinib (though they use different warheads).
Biological Interface: Mechanism of Action
The biological activity of (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide is defined by its ability to intercept ATP binding.
3.1 EGFR/HER2 Kinase Inhibition
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Competitive Inhibition: The molecule competes with ATP for the binding cleft of the kinase domain. The thienyl ring lodges into the hydrophobic pocket (mimicking the Adenine of ATP or the Tyrosine of the substrate), while the nitrile/amide tail interacts with the hinge region.
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Selectivity: While less potent than the di-hydroxy-phenyl tyrphostins (e.g., AG 18), the thienyl derivatives often show distinct selectivity profiles, sometimes favoring HER2 or PDGFR over EGFR depending on the exact substitution.
3.2 Pathway Visualization
The following diagram illustrates the interference of the molecule within the MAPK/ERK signaling cascade.
Caption: Competitive inhibition of EGFR autophosphorylation by the thienyl-tyrphostin scaffold, halting downstream Ras/Raf/MEK signaling.
Experimental Protocols
4.1 Synthesis: The Knoevenagel Condensation
This protocol describes the synthesis of the thermodynamically stable isomer. To access the (2Z) isomer specifically, photo-isomerization steps may be required post-synthesis.
Reagents:
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2-Thiophenecarboxaldehyde (1.0 eq)
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2-Cyanoacetamide (1.0 eq)[1]
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Piperidine (Catalytic, 0.1 eq)
Workflow:
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Preparation: Dissolve 10 mmol of 2-thiophenecarboxaldehyde and 10 mmol of 2-cyanoacetamide in 20 mL of absolute ethanol.
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Catalysis: Add 3-5 drops of piperidine.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 1-3 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).
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Precipitation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product will precipitate as a solid.
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Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).
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Purification: Recrystallize from hot ethanol/water (9:1) to yield needle-like crystals.
Data Table: Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₈H₆N₂OS | |
| Molecular Weight | 178.21 g/mol | |
| Appearance | Yellowish crystalline solid | Color deepens with conjugation |
| Melting Point | 145–148 °C | Varies by purity/isomer ratio |
| Solubility | DMSO, DMF, Hot Ethanol | Poorly soluble in water |
| ~320 nm | Characteristic of thienyl-conjugation |
4.2 Synthesis Workflow Diagram
Caption: Base-catalyzed Knoevenagel condensation pathway yielding the target thienyl-acrylamide scaffold.
Critical Analysis & Future Outlook
While (2Z)-2-cyano-3-(2-thienyl)prop-2-enamide is rarely used as a standalone drug today due to moderate potency (IC50 typically in the micromolar range) and metabolic liability of the Michael acceptor, it remains a privileged scaffold .
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Fragment-Based Drug Discovery (FBDD): It serves as an excellent "starting fragment" for growing larger, high-affinity kinase inhibitors.
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Covalent Probes: The reactivity of the double bond makes it a useful tool for proteomic profiling of cysteine-rich enzymes.
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Agrochemicals: Similar cyano-acrylate derivatives have found utility as herbicides and fungicides, leveraging the same electron-transport disruption mechanisms.
References
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Gazit, A., Yaish, P., Gilon, C., & Levitzki, A. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Link
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Levitzki, A., & Gazit, A. (1995). Tyrosine kinase inhibition: an approach to drug development. Science. Link
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Jimenez, D. E. Q., et al. (2019). Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts Under Microwave Irradiation. Current Organocatalysis. Link
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PubChem. (n.d.). Compound Summary for CID 12429302 (Related Analog). National Library of Medicine. Link
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SelleckChem. (n.d.). Tyrphostin AG 879 (Structural Context).Link
